

Application of Ulipristal Acetate in Endometrial Cancer Cell Line Studies

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Compound of Interest		
Compound Name:	Ulipristal Acetate	
Cat. No.:	B1683392	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal Acetate (UPA) is a selective progesterone receptor modulator (SPRM) primarily used for uterine fibroids and emergency contraception.[1] Its mechanism of action involves modulating the progesterone receptor (PR), leading to tissue-specific agonist or antagonist effects.[1] Recent in vitro studies have explored the therapeutic potential of UPA in endometrial cancer, focusing on its effects on cell proliferation, apoptosis, and underlying molecular mechanisms. These application notes provide a comprehensive overview of the use of UPA in endometrial cancer cell line studies, including detailed experimental protocols and a summary of key findings.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of **Ulipristal Acetate** on the Ishikawa endometrial cancer cell line.

Table 1: Effect of **Ulipristal Acetate** on Cell Viability and Proliferation



Parameter	Cell Line	UPA Concentrati on (μΜ)	Incubation Time	Observed Effect	Reference
Cell Viability	Ishikawa	10, 40	72 hours	Dose- dependent decrease in cell viability.	[2][3]
Colony Formation	Ishikawa	10, 40	10 days	Dose- dependent suppression of cancer cell growth.	[2][3]

Table 2: Effect of Ulipristal Acetate on Cell Migration and Invasion

Assay	Cell Line	UPA Concentrati on (μΜ)	Incubation Time	Observed Effect	Reference
Migration Assay	Ishikawa	40	48 hours	Dose- dependent decrease in cell migration.	[2][3]
Invasion Assay	Ishikawa	40	48 hours	Inhibition of cell invasion.	[2][3]

Table 3: Effect of Ulipristal Acetate on Apoptosis-Related Protein Expression



Protein	Cell Line	UPA Concentr ation	Incubatio n Time	Method	Observed Effect	Referenc e
Bax	Ishikawa	Not specified	24 hours	Western Blot	Increased expression	[3]
Bcl-2	Ishikawa	Not specified	24 hours	Western Blot	Decreased expression	[3]
Cleaved PARP	Ishikawa	Not specified	48 hours	Western Blot	Increased expression	[3]
p53	Ishikawa	Not specified	24 hours	Western Blot	Increased expression	[3]

Table 4: Effect of Ulipristal Acetate on Proinflammatory Cytokine Expression

Cytokine	Cell Line	UPA Treatmen t	Observed Effect	Co- treatment	Effect of Co- treatment	Referenc e
Oncostatin M	Ishikawa	Stand- alone	Increased expression	Estrogen receptor antagonist (ICI 182,720)	Decreased expression	[2][3]
IL-6	Ishikawa	Stand- alone	Increased expression	Estrogen receptor antagonist (ICI 182,720)	Decreased expression	[2][3]
IL-8	Ishikawa	Stand- alone	Increased expression	Estrogen receptor antagonist (ICI 182,720)	Decreased expression	[2][3]



Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is based on the methodology described by Kanda et al. (2021).[3]

Materials:

- Ishikawa endometrial cancer cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Ulipristal Acetate (UPA) stock solution (in DMSO)
- 96-well microplates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed Ishikawa cells in a 96-well microplate at a density of 1 x 10³ cells/well.
- Incubate the cells for 24 hours to allow for attachment.
- Treat the cells with varying concentrations of UPA (e.g., 0, 10, 40 μ M). Include a vehicle control (DMSO).
- Incubate the plate for 72 hours.
- Add 10 μL of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.



• Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This is a general protocol for assessing apoptosis by flow cytometry.

Materials:

- Ishikawa cells treated with UPA
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Culture Ishikawa cells and treat with desired concentrations of UPA for the specified duration.
- Harvest both adherent and floating cells and wash with ice-cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Western Blotting



This protocol is based on the methodology described by Kanda et al. (2021).[3]

Materials:

- Ishikawa cells treated with UPA
- RIPA lysis buffer with protease inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-p53, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

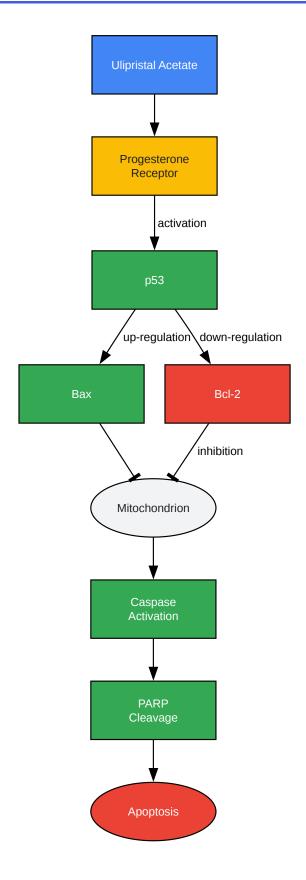
- Treat Ishikawa cells with UPA for 24 hours (for Bax, Bcl-2, p53) or 48 hours (for cleaved PARP).
- Lyse the cells in RIPA buffer and determine the protein concentration.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: β-actin (1:200), Bax (1:200), cleaved PARP (1:1000), Bcl-2 (1:200), p53 (1:500).[3]
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

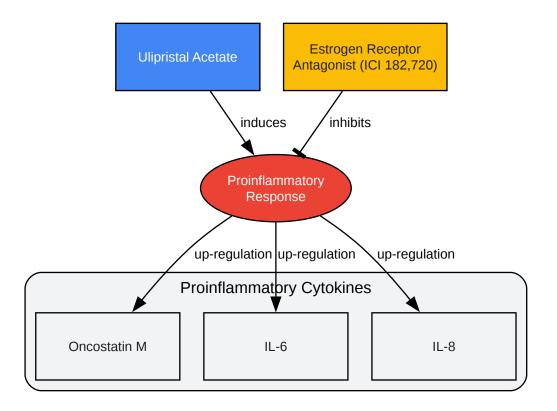




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Caption: UPA-induced apoptotic signaling pathway in endometrial cancer cells.

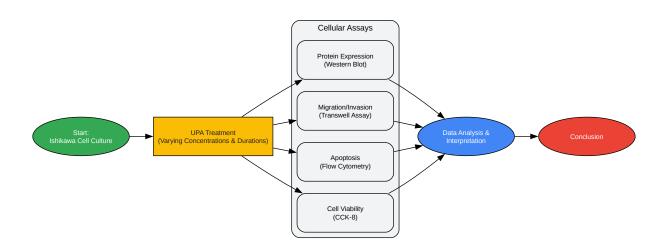




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Caption: Dual effect of UPA on proinflammatory responses.





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References

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